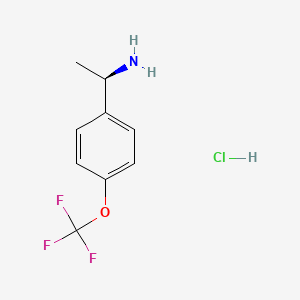

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

Beschreibung

BenchChem offers high-quality (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAQSXJYHZMDFP-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208989-29-0 | |

| Record name | (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and scalable synthetic route for (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride. This chiral amine is a critical building block in contemporary drug discovery, valued for the trifluoromethoxy moiety that often imparts desirable pharmacokinetic properties. This document is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed rationale for the strategic choices made throughout the synthesis. The guide emphasizes mechanistic understanding, practical execution, and rigorous analytical validation, ensuring a reproducible and efficient process.

Introduction: The Strategic Importance of Chiral Amines in Medicinal Chemistry

Chiral amines are fundamental structural motifs in a significant portion of commercial pharmaceuticals and agrochemicals. The stereochemical orientation of these amines is frequently a critical determinant of biological efficacy and safety. The (R)-enantiomer of 1-(4-(trifluoromethoxy)phenyl)ethanamine, in particular, serves as a key intermediate for a variety of active pharmaceutical ingredients (APIs). The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group but offers distinct advantages, including increased lipophilicity and metabolic stability, which can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide details a well-established and highly diastereoselective synthetic pathway, commencing from the readily available 4-(trifluoromethoxy)acetophenone, with a focus on achieving high enantiomeric purity.

Synthetic Strategy and Retrosynthetic Analysis

The primary challenge in synthesizing the target molecule is the stereoselective formation of the chiral center. Our retrosynthetic analysis identifies 4-(trifluoromethoxy)acetophenone as a logical and commercially available starting material. The key transformation is the asymmetric introduction of the amine group.

Figure 1: Retrosynthetic pathway for the target compound.

While several methods exist for asymmetric amination, including enzymatic transamination and catalytic asymmetric hydrogenation, this guide will focus on the use of a chiral auxiliary. Specifically, we will employ (R)-2-methylpropane-2-sulfinamide, often referred to as Ellman's auxiliary. This approach is renowned for its high diastereoselectivity, operational simplicity, and the crystalline nature of its intermediates, which often facilitates purification. The sulfinamide condenses with the ketone to form a sulfinyl imine, which then undergoes a diastereoselective reduction. The stereochemistry of the final product is directed by the bulky tert-butyl group of the chiral auxiliary.

Detailed Experimental Protocol

This section provides a validated, step-by-step methodology for the synthesis, purification, and characterization of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| 4-(Trifluoromethoxy)acetophenone | ≥98% | Sigma-Aldrich, Combi-Blocks |

| (R)-2-Methylpropane-2-sulfinamide | ≥98% | Sigma-Aldrich, Strem Chemicals |

| Titanium(IV) isopropoxide | ≥98% | Sigma-Aldrich, Acros Organics |

| Sodium borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich, Alfa Aesar |

| Tetrahydrofuran (THF), anhydrous | DriSolv® or equivalent | EMD Millipore, Fisher Scientific |

| Methanol (MeOH), anhydrous | ACS Grade | Fisher Scientific, VWR |

| Hydrochloric acid (HCl) in 1,4-dioxane | 4.0 M solution | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific, VWR |

| Brine (Saturated aq. NaCl) | N/A | N/A |

| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

| Celite® 545 | N/A | Fisher Scientific |

Synthetic Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Step-by-Step Synthesis Procedure

Step 1: Synthesis of (R,E)-N-(1-(4-(trifluoromethoxy)phenyl)ethylidene)-2-methylpropane-2-sulfinamide

-

To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-(trifluoromethoxy)acetophenone (20.4 g, 100 mmol) and (R)-2-methylpropane-2-sulfinamide (13.3 g, 110 mmol).

-

Add anhydrous tetrahydrofuran (THF, 200 mL) via cannula.

-

To the stirring solution, add titanium(IV) isopropoxide (44.4 mL, 150 mmol) dropwise via syringe over 15 minutes.

-

Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 18 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:EtOAc) or ¹H NMR analysis of an aliquot.

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of brine with vigorous stirring.

-

Stir the resulting slurry for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 100 mL).

-

Transfer the combined filtrate to a separatory funnel. Wash the organic layer with brine (2 x 150 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude sulfinyl imine as a yellow oil or solid. The product is typically used in the next step without further purification.

Expertise & Causality: Titanium(IV) isopropoxide serves as a highly effective Lewis acid and dehydrating agent, driving the condensation equilibrium towards the imine product. Anhydrous conditions are critical to prevent the hydrolysis of the titanium reagent and the product.

Step 2: Diastereoselective Reduction to (R)-N-((R)-1-(4-(trifluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide

-

Transfer the crude sulfinyl imine into a flame-dried 1 L round-bottom flask and dissolve in anhydrous THF (250 mL) under a nitrogen atmosphere.

-

Cool the solution to -48 °C using a dry ice/acetone bath. It is crucial to maintain this temperature for optimal diastereoselectivity.

-

Add sodium borohydride (NaBH₄, 5.7 g, 150 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not rise above -40 °C.

-

Stir the reaction mixture vigorously at -48 °C for 3 hours. Monitor for completion by TLC.

-

Quench the reaction by the slow, dropwise addition of anhydrous methanol (20 mL) at -48 °C.

-

Allow the mixture to warm to room temperature, then add 200 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine (200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (gradient elution, e.g., 10% to 40% EtOAc in hexanes) or, if it solidifies, by recrystallization from an appropriate solvent system (e.g., heptane/EtOAc).

Trustworthiness & Rationale: The low temperature (-48 °C) is the single most critical parameter for achieving high diastereoselectivity. At this temperature, the Felkin-Anh model predicts that hydride attack will occur on the less sterically hindered face of the imine C=N double bond, which is directed by the large tert-butyl sulfinyl group, leading predominantly to the desired (R,R) diastereomer.

Step 3: Cleavage and Formation of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine Hydrochloride

-

Dissolve the purified sulfinamide (assuming ~30 g, ~92.8 mmol) in anhydrous methanol (100 mL) in a 500 mL round-bottom flask.

-

To the stirring solution, add 4.0 M HCl in 1,4-dioxane (46.4 mL, 185.6 mmol) dropwise at room temperature.

-

Stir the mixture for 1 hour at room temperature. A white precipitate may form.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol and dioxane.

-

To the resulting residue, add methyl tert-butyl ether (MTBE) or diethyl ether (200 mL) and stir vigorously for 30 minutes to precipitate the hydrochloride salt completely.

-

Collect the white solid by vacuum filtration, wash with cold MTBE (3 x 50 mL), and dry in a vacuum oven at 40 °C to a constant weight.

Self-Validation: The cleavage of the N-S bond is a straightforward acidic hydrolysis. The use of a pre-titrated solution of HCl in dioxane ensures a controlled and stoichiometric reaction. The insolubility of the resulting amine hydrochloride salt in non-polar ethers like MTBE provides a simple and effective method of isolation, separating it from the soluble sulfinamide byproducts.

Analytical Characterization

| Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (br s, 3H, NH₃⁺), 7.55 (d, J=8.8 Hz, 2H, Ar-H), 7.40 (d, J=8.2 Hz, 2H, Ar-H), 4.50 (q, J=6.8 Hz, 1H, CH), 1.55 (d, J=6.8 Hz, 3H, CH₃). |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -57.2 (s, 3F, OCF₃). |

| Chiral HPLC | Enantiomeric excess (e.e.) should be ≥99%. (e.g., Chiralcel OD-H column, mobile phase of hexane/isopropanol with a small amount of diethylamine). |

| Melting Point | Literature values are typically in the range of 195-200 °C. |

References

-

Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of Branched Amines Using a New Sulfinamide-Based Catalyst. Journal of the American Chemical Society, 119(41), 9913–9914. [Link]

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. [Link]

-

Organic Syntheses. (2002). Asymmetric Synthesis of (R)-N-(tert-Butylsulfinyl)anilines. Org. Synth. 79, 199. [Link]

A Senior Application Scientist's Guide to the Chiral Resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine

**Executive Summary

This technical guide provides an in-depth analysis and practical protocols for the chiral resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine, a key chiral building block in modern drug development. Recognizing the critical role of enantiopurity in pharmaceutical efficacy and safety, this document moves beyond a simple listing of methods to offer a detailed examination of the underlying principles, process optimization, and comparative analysis of prevalent resolution strategies. We will explore classical diastereomeric salt formation with a focus on tartaric acid derivatives, a method proven effective for this class of amines. The guide is structured to provide researchers, chemists, and process development professionals with the expertise to select, implement, and validate a robust resolution process, ensuring the production of single-enantiomer intermediates with high fidelity.

Introduction: The Imperative of Enantiomeric Purity

The principle that stereoisomers of a chiral drug can have widely different pharmacological and toxicological profiles is a cornerstone of modern pharmaceutical science. 1-(4-(Trifluoromethoxy)phenyl)ethanamine is a valuable primary amine building block whose individual enantiomers serve as precursors to a range of biologically active molecules. The trifluoromethoxy group imparts unique properties, including increased metabolic stability and lipophilicity, making it a desirable feature in drug candidates. Consequently, the efficient and scalable resolution of its racemic mixture into pure (R)- and (S)-enantiomers is a critical step in the drug development pipeline.

This guide focuses on the most established and industrially viable method for this purpose: classical resolution via diastereomeric salt formation. This technique leverages the differential physical properties of diastereomeric salts, formed by reacting the racemic amine with a chiral resolving agent, to effect separation.

The Core Strategy: Diastereomeric Salt Resolution

Classical resolution remains a dominant strategy in industrial settings due to its cost-effectiveness, scalability, and robustness. The fundamental principle involves the reaction of a racemic mixture (a 1:1 mixture of enantiomers) with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics, including solubility, which can be exploited for separation, typically through fractional crystallization.

Mechanism of Separation: A Game of Solubility

The process hinges on the differential solubility between the two diastereomeric salts formed. For the resolution of a racemic amine (R/S-Amine) with a chiral acid (R-Acid), the following equilibrium is established in solution:

-

(R)-Amine + (R)-Acid → (R,R)-Salt

-

(S)-Amine + (R)-Acid → (S,R)-Salt

One of these diastereomeric salts will be less soluble in a given solvent system and will preferentially crystallize, leaving the other more soluble salt enriched in the mother liquor. This separation is the crux of the entire process. The efficiency of the resolution is therefore a direct function of the solubility difference between the diastereomeric salts.

Workflow for Diastereomeric Salt Resolution

The logical flow of a classical resolution experiment is a multi-stage process requiring careful optimization at each step. The diagram below outlines the typical workflow from racemic starting material to the isolated, pure enantiomer.

Figure 1: A generalized workflow for the chiral resolution of an amine via diastereomeric salt formation.

Experimental Protocol: Resolution with L-Tartaric Acid

This protocol provides a detailed, field-proven method for the resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine using L-tartaric acid, a readily available and effective resolving agent for many aryl-ethylamine derivatives.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |

| Racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine | 220349-43-1 | 205.18 | Substrate |

| L-(+)-Tartaric acid | 87-69-4 | 150.09 | Chiral Resolving Agent |

| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For amine liberation |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |

Step-by-Step Procedure

Part A: Diastereomeric Salt Formation and Crystallization

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine (10.0 g, 48.7 mmol) and methanol (100 mL). Stir until the amine is fully dissolved.

-

Addition of Resolving Agent: In a separate beaker, dissolve L-(+)-tartaric acid (7.31 g, 48.7 mmol, 1.0 equivalent) in methanol (50 mL). Gently heat if necessary to achieve full dissolution.

-

Salt Formation: Add the tartaric acid solution to the amine solution at room temperature with continuous stirring. A white precipitate may form immediately.

-

Heating to Dissolution: Heat the resulting suspension to reflux (approx. 65°C) until all solids dissolve, forming a clear solution. This step is critical to ensure the system reaches equilibrium.

-

Controlled Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. To promote the formation of well-defined crystals, avoid rapid cooling or agitation. Let the flask stand undisturbed for 12-18 hours.

-

Isolation: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold methanol (2 x 10 mL) to remove residual mother liquor.

-

Drying: Dry the crystals under vacuum at 40°C to a constant weight. This solid is the diastereomerically enriched salt.

Part B: Liberation of the Enantiomerically Enriched Amine

-

Redissolution: Suspend the dried diastereomeric salt in deionized water (100 mL).

-

Basification: While stirring, slowly add 2 M sodium hydroxide (NaOH) solution until the pH of the solution is >12. This deprotonates the amine, breaking the salt and precipitating the free amine. The tartaric acid will remain in the aqueous layer as sodium tartrate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the free amine with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-(4-(trifluoromethoxy)phenyl)ethanamine as an oil.

Analysis and Quality Control

The success of the resolution must be quantified. Enantiomeric excess (e.e.) is the primary metric and is determined using chiral High-Performance Liquid Chromatography (HPLC).

-

Typical Chiral HPLC Conditions:

-

Column: Chiralcel OD-H or equivalent cellulose-based chiral stationary phase.

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

The expected outcome is that one enantiomer will be significantly enriched in the isolated product. The other enantiomer can be recovered from the mother liquor from Step A6 by following a similar basification and extraction procedure.

Factors Influencing Resolution Efficiency

Achieving high yield and high enantiomeric excess is a process of careful optimization. The following parameters are critical:

-

Stoichiometry of the Resolving Agent: While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a higher enantiomeric excess in the crystalline product, albeit at the cost of yield.

-

Solvent System: The choice of solvent is arguably the most critical factor. It directly governs the solubilities of the diastereomeric salts. Protic solvents like methanol, ethanol, and isopropanol, often mixed with water, are common choices for amine resolutions. The ideal solvent system will maximize the solubility difference between the two diastereomers.

-

Temperature Profile: The cooling rate during crystallization significantly impacts crystal size, purity, and inclusion of the undesired diastereomer. A slow, controlled cooling profile is almost always superior to rapid cooling.

-

Purity of Starting Material: Impurities in the initial racemic amine can interfere with crystallization, leading to poor results. Ensure the starting material is of high purity.

Conclusion

The chiral resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine via diastereomeric salt formation with L-tartaric acid is a robust, scalable, and economically viable method. This guide provides a comprehensive framework, from theoretical underpinnings to a detailed experimental protocol. Mastery of this technique lies in the systematic optimization of key variables, particularly the solvent system and crystallization conditions. By following the principles and procedures outlined herein, researchers and development professionals can confidently and efficiently produce the enantiopure building blocks essential for advancing modern pharmaceutical discovery.

References

- This guide synthesizes established principles of stereochemistry and chemical process development. The specific experimental conditions are based on common practices for the resolution of structurally similar primary amines found in chemical literature and process patents. Authoritative sources grounding these principles are provided for further reading.

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine

Authored by: A Senior Application Scientist

Abstract

(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific construction is of paramount importance, driving the development of various enantioselective synthetic methodologies. This guide provides a comprehensive overview of the principal strategies for the synthesis of this chiral amine, with a focus on asymmetric reductive amination, asymmetric hydrogenation of imines, and biocatalytic transamination. Each section delves into the mechanistic underpinnings, practical considerations, and detailed experimental protocols, offering researchers and drug development professionals a thorough resource for the efficient and selective synthesis of this key intermediate.

Introduction: The Significance of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine

Chiral amines are integral components of numerous biologically active molecules, with an estimated 40-45% of small molecule pharmaceuticals containing at least one chiral amine moiety.[1] The specific stereochemistry of these amines is often critical to their pharmacological activity and safety profile. (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine serves as a crucial intermediate in the synthesis of various high-value compounds, where the trifluoromethoxy group can enhance metabolic stability and receptor binding affinity. The development of robust, scalable, and highly enantioselective synthetic routes to this amine is therefore a significant endeavor in modern organic chemistry.

Key Synthetic Strategies

The enantioselective synthesis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine predominantly revolves around the asymmetric transformation of the prochiral ketone, 4'-(trifluoromethoxy)acetophenone. The primary approaches include:

-

Asymmetric Reductive Amination (ARA): A direct, one-pot conversion of the ketone to the amine.

-

Asymmetric Hydrogenation of Imines: A two-step process involving the formation and subsequent stereoselective reduction of an imine intermediate.

-

Biocatalytic Transamination: The use of enzymes, specifically transaminases, to stereoselectively convert the ketone to the desired amine.

This guide will explore each of these methodologies in detail.

Asymmetric Reductive Amination (ARA)

Asymmetric reductive amination is a highly efficient method for the synthesis of chiral amines directly from ketones.[2] This one-pot reaction combines the formation of an imine or enamine intermediate with a subsequent stereoselective reduction.

Mechanistic Rationale

The reaction typically proceeds through the in-situ formation of an imine from 4'-(trifluoromethoxy)acetophenone and an ammonia source, such as ammonium formate or an ammonium salt.[3] A chiral transition metal catalyst, often based on iridium, rhodium, or ruthenium, then facilitates the asymmetric transfer of a hydride from a hydrogen source to the C=N bond of the imine. The chirality of the ligand coordinated to the metal center dictates the stereochemical outcome of the reduction, leading to the preferential formation of the (R)-enantiomer.

Figure 1: General workflow for asymmetric reductive amination.

Catalyst Systems and Reaction Conditions

A variety of chiral phosphine ligands in combination with iridium or rhodium precursors have been shown to be effective for the asymmetric reductive amination of aryl ketones.[4] For the synthesis of (R)-amines, (S)-configured ligands are typically employed. The choice of solvent, acid additive, and hydrogen source (hydrogen gas or a transfer hydrogenation reagent like formic acid) can significantly impact both the conversion and enantioselectivity.

| Catalyst Precursor | Chiral Ligand | Amine Source | Hydrogen Source | Solvent | Typical ee (%) |

| [Ir(COD)Cl]₂ | (S)-f-Binaphane | NH₄OAc | H₂ (1000 psi) | CH₂Cl₂ | >90 |

| [Rh(COD)₂]BF₄ | (S)-Xyl-P-Phos | NH₄OAc | H₂ (50 atm) | Toluene | >95 |

| RuCl₂(PPh₃)₃ | (S,S)-TsDPEN | HCOOH·NEt₃ | Formic Acid | DMF | >98 |

Table 1: Representative catalyst systems for asymmetric reductive amination.

Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination

This protocol is a representative example and may require optimization for specific laboratory conditions.

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (0.5 mol%) and a suitable chiral phosphine ligand (e.g., (S)-f-Binaphane, 1.1 mol%). Anhydrous and degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst solution, add 4'-(trifluoromethoxy)acetophenone (1.0 equiv) and an ammonium salt such as ammonium acetate (1.5 equiv).

-

Hydrogenation: The Schlenk flask is placed in an autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 1000 psi).

-

Reaction Monitoring: The reaction is stirred at a specified temperature (e.g., room temperature) for a designated time (e.g., 12-24 hours). The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The reaction mixture is filtered through a pad of silica gel to remove the catalyst. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the desired (R)-amine.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Asymmetric Hydrogenation of Imines

This two-step approach involves the pre-formation of an imine from 4'-(trifluoromethoxy)acetophenone, followed by its asymmetric hydrogenation.[1] This method allows for the independent optimization of both the imine formation and the reduction steps.

Mechanistic Rationale

The initial step is the condensation of 4'-(trifluoromethoxy)acetophenone with an amine, often a chiral amine that can be later removed, or with ammonia followed by N-protection. The resulting prochiral imine is then subjected to asymmetric hydrogenation. Chiral catalysts, such as those based on titanocene, iridium, or rhodium, coordinate to the imine and deliver hydrogen stereoselectively to one face of the C=N double bond.[5][6]

Figure 2: Workflow for asymmetric hydrogenation of a pre-formed imine.

Catalyst Systems and Reaction Conditions

The choice of catalyst is crucial for achieving high enantioselectivity. Iridium complexes with chiral phosphine ligands are particularly effective for the hydrogenation of N-aryl imines.[1]

| Catalyst System | Substrate | Hydrogen Pressure | Solvent | Typical ee (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | [Ir(COD)Cl]₂ / (S)-SEGPHOS | N-benzyl imine | 50 bar | Toluene | >98 | | TiCl₄ / (R)-H₈-BINOL / i-PrOH | N-trimethylsilyl imine | 1 atm | THF | >90 | | Rh(COD)₂BF₄ / (S,S)-Et-DuPhos | N-acetyl imine | 20 atm | Methanol | >95 |

Table 2: Catalyst systems for asymmetric imine hydrogenation.

Experimental Protocol: Two-Step Imine Formation and Asymmetric Hydrogenation

-

Imine Synthesis: 4'-(trifluoromethoxy)acetophenone (1.0 equiv) and benzylamine (1.1 equiv) are dissolved in toluene. A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the ketone is consumed. The solvent is then removed under reduced pressure to yield the crude imine, which can be used directly in the next step.

-

Asymmetric Hydrogenation: The crude imine is dissolved in a degassed solvent (e.g., toluene) in a glovebox. A solution of the pre-formed chiral catalyst (e.g., [Ir(COD)Cl]₂ and (S)-SEGPHOS, 0.5 mol%) is added. The reaction vessel is placed in an autoclave and pressurized with hydrogen gas (e.g., 50 bar). The reaction is stirred at a specified temperature until completion.

-

Deprotection and Purification: After depressurization, the catalyst is removed by filtration. The N-benzyl protecting group can be removed by catalytic hydrogenation using a palladium on carbon catalyst. The final product is then purified by column chromatography.

-

Enantiomeric Excess Determination: The ee is determined by chiral HPLC.

Biocatalytic Synthesis using ω-Transaminases

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods.[7] ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[8]

Mechanistic Rationale

The reaction involves the pyridoxal-5'-phosphate (PLP) dependent transfer of an amino group from a donor molecule (e.g., isopropylamine or alanine) to the carbonyl carbon of 4'-(trifluoromethoxy)acetophenone. The enzyme's chiral active site ensures that the amino group is delivered to one specific face of the ketone, resulting in the formation of a single enantiomer of the amine product. The choice of an (R)-selective or (S)-selective transaminase determines the stereochemistry of the product. For the synthesis of the (R)-amine, an (R)-selective ω-TA is required.

Figure 3: Schematic of biocatalytic transamination.

Enzyme Selection and Process Optimization

A wide range of commercially available ω-transaminases can be screened for activity and selectivity towards 4'-(trifluoromethoxy)acetophenone. Protein engineering can be employed to enhance the performance of these enzymes.[9] The reaction equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone) from the reaction mixture.[10]

| Enzyme Source | Amine Donor | Co-solvent | pH | Temperature (°C) | Typical ee (%) |

| Arthrobacter sp. | Isopropylamine | DMSO (25% v/v) | 8.0 | 30 | >99 |

| Vibrio fluvialis | L-Alanine | None | 7.5 | 37 | >99 |

| Engineered E. coli | D-Alanine | MTBE | 8.5 | 40 | >99 |

Table 3: Representative conditions for biocatalytic transamination.

Experimental Protocol: Whole-Cell Biocatalytic Transamination

-

Biocatalyst Preparation: Recombinant E. coli cells expressing an (R)-selective ω-transaminase are cultured and harvested by centrifugation. The cell paste can be used directly or after lyophilization.

-

Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.0) is prepared containing the amine donor (e.g., isopropylamine, 1 M), pyridoxal-5'-phosphate (PLP, 1 mM), and a co-solvent such as DMSO (25% v/v) to aid substrate solubility.

-

Biotransformation: The whole-cell biocatalyst is suspended in the reaction buffer. The substrate, 4'-(trifluoromethoxy)acetophenone, is then added (e.g., 50 mM). The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Reaction Monitoring: The conversion and enantiomeric excess are monitored over time by taking samples and analyzing them by chiral GC or HPLC.

-

Work-up and Purification: Once the reaction has reached completion, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by crystallization or chromatography.

Comparison of Synthetic Routes

| Feature | Asymmetric Reductive Amination | Asymmetric Hydrogenation of Imines | Biocatalytic Transamination |

| Steps | One-pot | Two steps | One step |

| Reagents | Transition metal catalysts, H₂ or H-donors | Transition metal catalysts, H₂ | Enzymes, amine donors |

| Enantioselectivity | Generally high (>90% ee) | Often very high (>98% ee) | Typically excellent (>99% ee) |

| Scalability | Good, but high-pressure equipment may be needed | Good, but requires an additional step | Excellent, especially with immobilized enzymes |

| Environmental Impact | Use of heavy metals and organic solvents | Use of heavy metals and organic solvents | "Green" process, aqueous media |

| Substrate Scope | Broad | Broad | Can be limited, but improvable by protein engineering |

Table 4: Comparison of the primary synthetic strategies.

Conclusion

The enantioselective synthesis of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine can be effectively achieved through several advanced catalytic methods. Asymmetric reductive amination and the asymmetric hydrogenation of imines offer robust and high-yielding routes, leveraging the power of transition metal catalysis. For applications demanding the highest levels of enantiopurity and a commitment to green chemistry principles, biocatalytic transamination with ω-transaminases presents a compelling and increasingly viable industrial option. The choice of the optimal synthetic route will depend on specific project requirements, including scale, cost, available equipment, and desired purity profile.

References

-

Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. National Center for Biotechnology Information. [Link]

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Center for Biotechnology Information. [Link]

-

Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. ResearchGate. [Link]

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. [Link]

-

ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ResearchGate. [Link]

-

Catalytic Asymmetric Hydrogenation of Imines with a Chiral Titanocene Catalyst: Kinetic and Mechanistic Investigations. Journal of the American Chemical Society. [Link]

-

Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Publications. [Link]

-

ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI. [Link]

-

Asymmetric Reductive Amination. University of Liverpool IT Services. [Link]

-

Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst. Sci-Hub. [Link]

-

Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]

-

Enzymatic preparation of (R)-3,5-bis (trifluoromethyl)phenyl ethanol... ResearchGate. [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Center for Biotechnology Information. [Link]

-

An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]

-

Engineering a Transaminase for the Efficient Synthesis of a Key Intermediate for Rimegepant. ACS Publications. [Link]

-

Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Royal Society of Chemistry. [Link]

-

Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. [Link]

-

Gram-scale synthesis of chiral amine 6 ac and its application to... ResearchGate. [Link]

-

Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. National Center for Biotechnology Information. [Link]

-

Template-Independent Enzymatic RNA Synthesis. bioRxiv. [Link]

-

Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. [Link]

- Asymmetric reductive amination of ketones.

-

Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. ResearchGate. [Link]

-

(R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. LZ Chemical. [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. scispace.com [scispace.com]

- 4. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride chemical properties

An In-depth Technical Guide: (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block of Strategic Importance

(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a specialized chiral amine that serves as a high-value intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structure is distinguished by two key features: a stereochemically defined chiral center and a para-substituted trifluoromethoxy (-OCF₃) group on the phenyl ring. The trifluoromethoxy group is a critical bioisostere for other functionalities, offering a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that are highly advantageous in modern drug design.[1] This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis and analysis workflow, and its strategic applications for professionals engaged in medicinal chemistry and drug discovery.

Molecular and Physicochemical Profile

A precise understanding of the compound's fundamental properties is essential for its effective use in a research and development setting.

Chemical Identity

The compound is unambiguously identified by the following descriptors.

| Identifier | Value | Source |

| CAS Number | 1208989-29-0 | [3][4] |

| Molecular Formula | C₉H₁₁ClF₃NO | [1][4] |

| Molecular Weight | 241.64 g/mol | [1][4] |

| IUPAC Name | (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | [3] |

| Common Synonyms | (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl | [3] |

Physicochemical Properties

These properties are critical for reaction planning, formulation, and storage.

| Property | Typical Value | Rationale and Implications |

| Appearance | White to off-white solid | Indicates a high level of purity. |

| Purity | ≥95% | Standard for use as a key starting material in GMP and research synthesis.[3][4] |

| Solubility | Soluble in water, methanol, and other polar solvents | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, facilitating its use in a variety of reaction conditions. |

| Storage | Store at room temperature under an inert atmosphere.[4] | The compound is hygroscopic and sensitive to oxidation; storage under nitrogen or argon is recommended to ensure long-term stability.[4] |

Structural Features and Their Implications

The molecule's utility is directly derived from its unique architecture. The trifluoromethoxy group, in particular, enhances metabolic stability and membrane permeability, making it invaluable for improving the bioavailability of drug candidates, especially those targeting the central nervous system (CNS).[1]

Caption: Key functional groups of the molecule.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride requires a robust strategy that establishes the chiral center with high fidelity. Asymmetric reductive amination is a preferred industrial method.

Strategic Overview

The core of the synthesis involves the conversion of the prochiral ketone, 4'-(trifluoromethoxy)acetophenone, into the chiral amine. This is efficiently achieved using a chiral catalyst or a chiral auxiliary that directs the stereochemical outcome of the reduction of an intermediate imine. This approach is superior to classical resolution methods, which are inherently limited to a 50% theoretical yield. The final step involves forming the hydrochloride salt to improve stability and handling.

Exemplary Synthesis Protocol: Asymmetric Reductive Amination

This protocol is a representative, self-validating workflow. In-process controls (IPCs) are included to ensure reaction completion and quality before proceeding to the next step.

-

Imine Formation:

-

To a solution of 4'-(trifluoromethoxy)acetophenone (1.0 eq) in toluene (5 vol), add ammonium formate (1.5 eq) and formic acid (2.0 eq).

-

Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring for the disappearance of the starting ketone by TLC or HPLC (IPC 1).

-

-

Asymmetric Reduction:

-

Cool the reaction mixture to 20-25 °C.

-

In a separate vessel, prepare the chiral catalyst, for example, a pre-formed Noyori-type ruthenium catalyst (0.005 eq).

-

Transfer the imine-containing solution to the catalyst under an inert atmosphere.

-

Pressurize the reactor with hydrogen gas (5-10 bar) and heat to 50-60 °C.

-

Maintain stirring for 12-24 hours until the reaction is complete (IPC 2: HPLC analysis for imine consumption).

-

-

Work-up and Isolation of the Free Base:

-

Cool the reaction and carefully vent the hydrogen gas.

-

Quench the reaction mixture with an aqueous solution of sodium bicarbonate (10% w/v) until the pH is >9.

-

Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate (2 x 3 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine free base as an oil.

-

-

Purification and Salt Formation:

-

(Optional) Purify the crude oil via vacuum distillation if significant impurities are present.

-

Dissolve the free base in a suitable solvent such as isopropanol or ethyl acetate (5 vol).

-

Slowly add a solution of hydrochloric acid in isopropanol (1.1 eq) while stirring.

-

Cool the mixture to 0-5 °C to facilitate precipitation.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

-

Synthetic Workflow Diagram

Caption: High-level synthetic workflow diagram.

Analytical Characterization and Quality Control

A multi-technique analytical approach is non-negotiable for validating the identity, purity, and stereochemical integrity of the final product.

Rationale for a Multi-technique Approach

No single analytical method can provide a complete profile of a chiral molecule.

-

HPLC is used to determine chemical purity by separating the target compound from process-related impurities and starting materials.

-

Chiral HPLC is essential for quantifying the enantiomeric excess (e.e.), confirming the success of the asymmetric synthesis.

-

NMR Spectroscopy provides definitive structural confirmation. ¹H NMR verifies the overall proton framework, while ¹⁹F NMR is a highly specific probe for the trifluoromethoxy group, serving as a unique fingerprint.[5]

Protocol: Purity Assessment by HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Procedure: Prepare a standard solution of ~0.5 mg/mL in mobile phase. Analyze and determine the area percentage of the main peak. The acceptance criterion is typically ≥95%.

Protocol: Chiral Purity Determination by Chiral HPLC

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H).[7]

-

Mobile Phase: An isocratic mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 220 nm.

-

Procedure: Inject a sample solution. The (R)- and (S)-enantiomers will have different retention times. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100. The acceptance criterion is typically ≥99% e.e.

Protocol: Structural Verification by ¹H and ¹⁹F NMR Spectroscopy

-

Solvent: Deuterated methanol (CD₃OD) or DMSO-d₆.

-

¹H NMR: Expect characteristic signals for the aromatic protons (two doublets), the methine proton (quartet), and the methyl group (doublet).

-

¹⁹F NMR: Expect a sharp singlet corresponding to the -OCF₃ group. The absence of other fluorine signals confirms the purity of this specific moiety.

Analytical Workflow Diagram

Caption: Quality control analytical workflow.

Applications in Drug Discovery and Medicinal Chemistry

Role as a Key Intermediate

This compound is a crucial building block for creating more complex molecules, particularly in the development of agents targeting the central nervous system, such as antidepressants and anxiolytics.[1] Its chiral nature makes it ideal for synthesizing stereoselective ligands for various receptors and enzymes.[8]

Impact of the Trifluoromethoxy Group

The -OCF₃ group is a powerful tool in drug design. Compared to the more common trifluoromethyl (-CF₃) group, it offers distinct advantages:

-

Metabolic Stability: It is highly resistant to oxidative metabolism, which can prolong the half-life of a drug.[1]

-

Lipophilicity and Permeability: It increases lipophilicity, which can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[1]

-

Receptor Binding: As an electron-withdrawing group, it can modulate the pKa of the amine and influence hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity.[8]

Case Study: Relevance in CNS-Targeting Agents

While this specific amine is an intermediate, related structures containing the trifluoromethoxy-phenyl moiety have been investigated as potent and selective modulators of CNS targets. For instance, antagonists of the TRPM8 channel, which feature a similar structural motif, have been advanced as clinical candidates for the treatment of migraine.[9] This underscores the value of this chemical scaffold in neuroscience research.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this compound.

Hazard Identification

| Hazard Code | Description | GHS Pictogram |

| H315 | Causes skin irritation.[3] | Exclamation Mark |

| H319 | Causes serious eye irritation.[3] | Exclamation Mark |

| H335 | May cause respiratory irritation.[3] | Exclamation Mark |

| H302 | Harmful if swallowed.[10] | Exclamation Mark |

Recommended Handling Procedures

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[3][12]

-

Hygiene: Avoid breathing dust.[3] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[10]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Best Practice: For long-term storage, blanketing with an inert gas like nitrogen or argon is recommended to prevent degradation.

References

-

MySkinRecipes. 1-(4-(Trifluoromethoxy)Phenyl)Ethanamine (Hydrochloride). [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

AMERICAN ELEMENTS. (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. [Link]

-

Lead Sciences. (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. [Link]

- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

-

CIPAC. Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubMed. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. [Link]

-

PubChem. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. [Link]

-

Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

ResearchGate. IR and 1 H NMR spectral data. [Link]

-

OSTI.GOV. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]

Sources

- 1. 1-(4-(Trifluoromethoxy)Phenyl)Ethanamine (Hydrochloride) [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aksci.com [aksci.com]

- 4. (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride - Lead Sciences [lead-sciences.com]

- 5. osti.gov [osti.gov]

- 6. cipac.org [cipac.org]

- 7. rsc.org [rsc.org]

- 8. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]

- 9. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride

Abstract

(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS: 1208989-29-0) is a chiral amine of significant interest in pharmaceutical research and development. The presence of the trifluoromethoxy group at the para position of the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable building block for synthesizing complex molecular targets. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, propose robust methodologies for its synthesis and analysis, and provide predicted spectral data to aid in its characterization. This document is structured to serve as a practical reference for laboratory applications, emphasizing the causality behind experimental choices and ensuring scientific integrity.

Core Molecular and Physical Properties

(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral primary amine salt. The key structural features include a stereogenic center at the alpha-carbon of the ethylamine side chain, conferring the (R)-configuration, and a trifluoromethoxy (-OCF₃) substituent on the phenyl ring. This substituent is a bioisostere of other groups like the trifluoromethyl (-CF₃) group, but it offers distinct properties, including altered lipophilicity and metabolic stability.[1]

Identity and General Properties

The fundamental identifiers and general physical properties of the compound are summarized below. It is typically supplied as a solid with high purity.

| Property | Value | Source(s) |

| Chemical Name | (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride | N/A |

| CAS Number | 1208989-29-0 | [2][3] |

| Molecular Formula | C₉H₁₁ClF₃NO | [3] |

| Molecular Weight | 241.64 g/mol | [3] |

| Appearance | White to light brown solid | [2] |

| Purity | ≥95% - 98% | [2][3] |

| Storage Conditions | Room Temperature, Inert Atmosphere, Keep Dry | [3] |

Physicochemical Parameters

Key physicochemical data are crucial for applications in drug development, such as formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. While experimental data for this specific molecule is not widely published, we provide best estimates based on its structure and data from analogous compounds.

| Parameter | Value (Predicted/Estimated) | Justification & References |

| Melting Point | Not available in cited literature. | Supplier data sheets for this and closely related compounds consistently list this as "N/A".[2] Experimental determination is required. |

| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in dichloromethane. Insoluble in non-polar solvents like hexanes. | As a hydrochloride salt of a primary amine, it is expected to be soluble in polar protic solvents. The organic backbone provides some solubility in chlorinated solvents. |

| pKa (conjugate acid) | ~9.5 - 10.0 | The pKa of the conjugate acid of a typical primary amine like phenylethylamine is around 10.6. The electron-withdrawing trifluoromethoxy group on the phenyl ring will decrease the basicity of the amine, thus lowering the pKa of its conjugate acid. |

| LogP (calculated) | ~2.1 | This value indicates moderate lipophilicity, a key parameter in drug design. The -OCF₃ group is less lipophilic than the analogous -CF₃ group (LogP ~2.5).[1] |

Synthesis and Purification

The synthesis of enantiomerically pure (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is most effectively achieved through asymmetric synthesis to avoid challenging chiral resolution steps. The most logical and industrially scalable approach is the asymmetric reductive amination of the corresponding prochiral ketone.

Proposed Synthetic Workflow

The proposed two-step synthesis starts from the commercially available 4'-(trifluoromethoxy)acetophenone.

Caption: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on well-established methods for asymmetric reductive amination.[4][5]

Step 1: Asymmetric Reductive Amination

-

Reactor Setup: To a dry, inert atmosphere (N₂ or Ar) reactor, add 4'-(trifluoromethoxy)acetophenone (1.0 eq), a suitable chiral catalyst (e.g., a Noyori-type ruthenium catalyst or a chiral phosphoric acid), and a solvent such as methanol or toluene.

-

Imine Formation: Add an ammonia source, such as ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Asymmetric Reduction: Introduce the reducing agent.

-

Option A (Transfer Hydrogenation): Add a hydrogen donor like formic acid/triethylamine azeotrope or a Hantzsch ester. Heat the reaction to 40-60 °C and monitor by HPLC or TLC for the disappearance of the imine intermediate.

-

Option B (Catalytic Hydrogenation): Pressurize the reactor with hydrogen gas (H₂) to 5-20 bar and stir vigorously at a controlled temperature until starting material is consumed.

-

-

Work-up: After the reaction is complete, cool the mixture, filter off the catalyst (if heterogeneous), and concentrate the solution under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-amine free base.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid (1.05 eq) in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

Precipitation & Isolation: The hydrochloride salt should precipitate out of the solution. If necessary, cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

Spectroscopic Analysis (Predicted)

While a verified, published spectrum for this specific compound is not available, the following spectral characteristics can be predicted based on its structure.

| Technique | Predicted Observations |

| ¹H NMR | ~8.5-9.0 ppm (broad s, 3H): -NH₃⁺ protons. ~7.5-7.7 ppm (d, 2H): Aromatic protons ortho to the -CH(NH₃⁺)CH₃ group. ~7.3-7.5 ppm (d, 2H): Aromatic protons ortho to the -OCF₃ group. ~4.5-4.7 ppm (q, 1H): Methine proton (-CH-). ~1.6-1.8 ppm (d, 3H): Methyl protons (-CH₃). |

| ¹³C NMR | ~148-150 ppm (q): Aromatic carbon attached to -OCF₃ (shows C-F coupling). ~135-137 ppm: Aromatic C-ipso attached to the ethylamine group. ~128-130 ppm: Aromatic C-H ortho to the ethylamine group. ~121-123 ppm: Aromatic C-H ortho to the -OCF₃ group. ~120 ppm (q): Trifluoromethyl carbon (-OCF₃) (shows strong C-F coupling). ~50-52 ppm: Methine carbon (-CH-). ~20-22 ppm: Methyl carbon (-CH₃). |

| ¹⁹F NMR | ~ -58 ppm (s, 3F): A sharp singlet characteristic of the -OCF₃ group. The absence of other signals confirms the purity from other fluorinated isomers. |

| Mass Spec. (ESI+) | Expected m/z: 206.07 [M+H]⁺ for the free base (C₉H₁₁F₃NO⁺). Fragmentation: Loss of NH₃ (m/z 189), loss of the ethylamine side chain. |

Chromatographic Purity and Enantiomeric Excess

Purity is assessed by HPLC, while the critical enantiomeric excess (e.e.) is determined by chiral HPLC.

Workflow for Purity and Enantiomeric Excess Determination

Caption: Analytical workflow for purity and e.e. assessment.

Proposed Chiral HPLC Method

-

Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating the enantiomers of chiral amines. Columns like Chiralpak® AD-H or OD-H are excellent starting points. The mobile phase typically consists of a non-polar solvent with a polar alcohol modifier.

-

Column: Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v). The small amount of amine additive (DEA) is crucial to prevent peak tailing by masking active sites on the silica support.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Validation: The method must be validated by running a racemic standard to confirm the resolution of the two enantiomer peaks. The (R)-enantiomer is identified by comparing its retention time to a certified reference standard.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Hazard Statements (based on related compounds): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

Conclusion

(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a key chiral intermediate whose properties are dictated by its stereochemistry and the influential trifluoromethoxy group. This guide has provided a detailed framework for its synthesis, characterization, and handling. By combining confirmed data with scientifically grounded predictions and proposed methodologies, we offer a robust starting point for researchers to confidently incorporate this valuable compound into their drug discovery and development programs. The proposed protocols for synthesis and analysis are designed to be both effective and self-validating, adhering to the principles of scientific integrity and good laboratory practice.

References

-

Oreate AI Blog. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. [Link]

-

Hangzhou LZ Chemical Co., Ltd. (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. [Link]

- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Google Patents. US 9,216,968 B2 - Benzimidazole derivatives as TrkA kinase inhibitors. [Link]

- Google Patents. CN116410095A - Synthesis method of phenylephrine hydrochloride.

-

American Elements. (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. [Link]

- Google Patents.

-

Google Patents. WO 2015/155664 Al - AN IMPROVED PROCESS FOR THE PREPARATION OF MIRABEGRON. [Link]

-

Agilent. Certificate of Analysis. [Link]

-

Lead Sciences. (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. [Link]

-

Lead Sciences. 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. [Link]

-

Chembeasy. 1208989-29-0|(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. [Link]

Sources

- 1. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]

- 2. (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride [lzchemical.com]

- 3. (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride - Lead Sciences [lead-sciences.com]

- 4. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 5. CN116410095A - Synthesis method of phenylephrine hydrochloride - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride CAS number

An In-depth Technical Guide to (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride

CAS Number: 1208989-29-0

Abstract

This technical guide provides a comprehensive overview of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, a critical chiral building block in modern medicinal chemistry. The trifluoromethoxy (-OCF₃) substituent imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents. This document details its chemical identity, synthesis and chiral resolution strategies, analytical characterization protocols, and applications in drug discovery. Methodologies are presented with an emphasis on the underlying scientific principles to provide researchers and drug development professionals with actionable, field-proven insights.

Introduction: Significance in Medicinal Chemistry

(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride belongs to the class of chiral phenylethylamines, which are prevalent scaffolds in a multitude of biologically active molecules. The true value of this specific compound lies in the strategic combination of two key structural features: the chiral amine center and the para-substituted trifluoromethoxy group.

-

The Chiral Amine: The stereospecific orientation of the amine group, fixed in the (R)-configuration, is fundamental for achieving selective interactions with chiral biological targets such as enzymes and receptors. In drug development, isolating a single enantiomer is often crucial for maximizing therapeutic efficacy while minimizing off-target effects and potential toxicity associated with the corresponding (S)-enantiomer.

-

The Trifluoromethoxy (-OCF₃) Group: This functional group is a bioisostere of other moieties but possesses a distinct electronic and steric profile. Its inclusion in a drug candidate can significantly improve pharmacokinetic properties. The strong electron-withdrawing nature of the -OCF₃ group enhances metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring. Furthermore, its high lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting the central nervous system. This compound serves as an intermediate for synthesizing more complex molecules, particularly those aimed at treating neurological and psychiatric disorders[1].

Physicochemical Properties and Identification

Precise identification is the cornerstone of chemical synthesis and regulatory documentation. The key identifiers and properties of the title compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1208989-29-0 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClF₃NO | [2] |

| Molecular Weight | 241.64 g/mol | Calculated |

| IUPAC Name | (1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | [3] |

| Appearance | White to light brown solid | [2] |

| Purity (Typical) | ≥98% | [2] |

Note: The molecular formula and weight correspond to the hydrochloride salt. The free base form (C₉H₁₀F₃NO) has a molecular weight of 205.18 g/mol [2].

Synthesis and Chiral Resolution

The industrial synthesis of enantiomerically pure (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a multi-step process that hinges on two core stages: the formation of the racemic amine followed by the critical chiral resolution step.

Synthesis of Racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine

A common and efficient method for preparing the racemic amine is the reductive amination of the corresponding ketone, 4'-(trifluoromethoxy)acetophenone.

Causality Behind the Method: Reductive amination is a robust reaction that forms a C-N bond by first creating an imine or enamine intermediate from a ketone and an amine source (like ammonia), which is then reduced in situ to the desired amine. This approach is often preferred for its high yields and operational simplicity.

Chiral Resolution via Diastereomeric Crystallization

With the racemic mixture in hand, the primary challenge is to isolate the desired (R)-enantiomer. Diastereomeric crystallization remains one of the most effective and scalable techniques for this purpose[4].

Principle of the Method: This classical method involves reacting the racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid like tartaric acid or mandelic acid). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities. This difference allows one diastereomer to be selectively crystallized from a suitable solvent system, while the other remains in the mother liquor. The crystallized salt is then treated with a base to liberate the enantiomerically pure amine.

Caption: Workflow for Synthesis and Chiral Resolution.

Experimental Protocol: Diastereomeric Resolution

The following protocol is a representative, self-validating system for isolating the (R)-enantiomer.

-

Salt Formation: Dissolve 1.0 equivalent of racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.

-

Insight: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess (e.e.) of the first crop of crystals.

-

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool gradually to room temperature, then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.

-

Insight: Slow cooling is critical for forming well-ordered crystals and preventing the co-crystallization of the undesired diastereomer[4].

-

-

Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the soluble (S)-amine diastereomeric salt.

-

Liberation of Free Amine: Suspend the collected crystals in water and add an aqueous base (e.g., 2M NaOH) until the pH is >11. This neutralizes the tartaric acid and liberates the free (R)-amine.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

-

Purity Check: At this stage, determine the enantiomeric excess (e.e.) via Chiral HPLC (see Section 4.2). If the e.e. is insufficient, recrystallization of the diastereomeric salt (repeating steps 2-3) may be necessary.

-

Hydrochloride Salt Formation: Dissolve the purified (R)-amine free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or as gaseous HCl) to precipitate the final hydrochloride salt product. Collect the solid by filtration.

Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Caption: Analytical Quality Control (QC) Workflow.

Spectroscopic Confirmation

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically two doublets in the 7.0-7.5 ppm region), a quartet for the benzylic proton (CH-NH₂), and a doublet for the methyl group (CH₃).

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms[5].

-

¹⁹F NMR: This is a definitive technique for confirming the trifluoromethoxy group, which will appear as a sharp singlet in the characteristic chemical shift range for -OCF₃ groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show the molecular ion peak for the free base [M+H]⁺ at approximately 206.07 m/z, confirming the molecular weight.

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the ratio of enantiomers[4].

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating chiral amines.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. A common starting point is 90:10 Hexane:Isopropanol + 0.1% DEA.

-

Sample Preparation: Prepare a dilute solution of the amine (either the free base or the HCl salt) in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times (tR). The (R)-enantiomer and any residual (S)-enantiomer will appear as separate peaks.

-

Calculation: The enantiomeric excess is calculated from the integrated peak areas (A) of the two enantiomers:

-

e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

-

For a successful resolution, the target is typically e.e. > 99%.

-

Applications in Drug Discovery

The utility of (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is best understood by its role as a key intermediate in constructing more complex Active Pharmaceutical Ingredients (APIs). Its structure is frequently incorporated into molecules designed to interact with specific biological targets.

A notable example of a structurally related compound's application is in the development of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is implicated in migraine pathogenesis[6]. While not the exact molecule, the synthesis of TRPM8 antagonists has utilized a (3-Fluoro-4-(trifluoromethoxy)phenyl)methanamine core, demonstrating the therapeutic relevance of this substitution pattern and amine scaffold[6]. The trifluoromethoxy group provides the necessary lipophilicity and metabolic stability for candidates in this space.

Caption: Role as a Building Block in Drug Discovery.

Safety and Handling

(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is a chemical intermediate and should be handled with appropriate precautions in a laboratory setting.

-